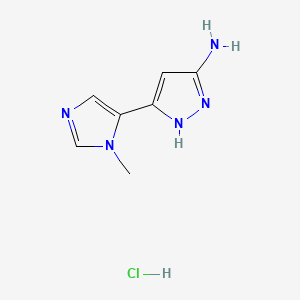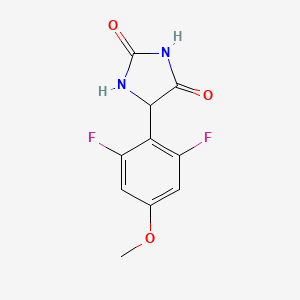
5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidine-2,4-dione family This compound is characterized by the presence of a difluoromethoxyphenyl group attached to the imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 2,6-difluoro-4-methoxybenzaldehyde with urea under acidic or basic conditions. The reaction proceeds through a cyclization process to form the imidazolidine ring. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reaction time, ensuring consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using halogenating agents (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione
- 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione
- 5-(4-Methoxyphenyl)imidazolidine-2,4-dione
Uniqueness
5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione is unique due to the presence of the difluoromethoxyphenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H8F2N2O3 |
|---|---|
Poids moléculaire |
242.18 g/mol |
Nom IUPAC |
5-(2,6-difluoro-4-methoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H8F2N2O3/c1-17-4-2-5(11)7(6(12)3-4)8-9(15)14-10(16)13-8/h2-3,8H,1H3,(H2,13,14,15,16) |
Clé InChI |
BTGHIFUJBRPJRC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)F)C2C(=O)NC(=O)N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


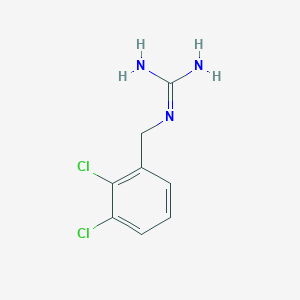
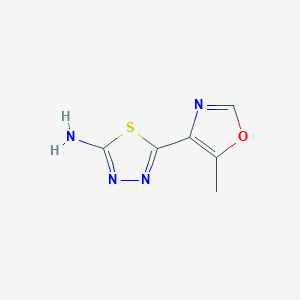
![Rel-3-(3-carboxy-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl)pyrazine 1-oxide](/img/structure/B15337322.png)
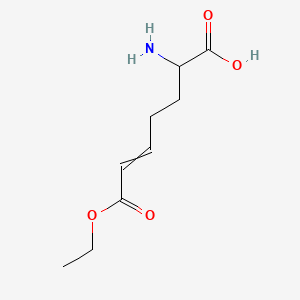
![(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid](/img/structure/B15337332.png)


![4-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15337347.png)
![3-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15337354.png)


